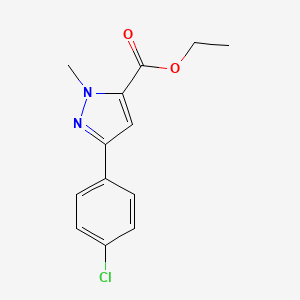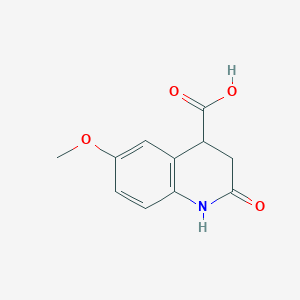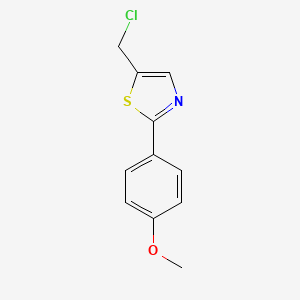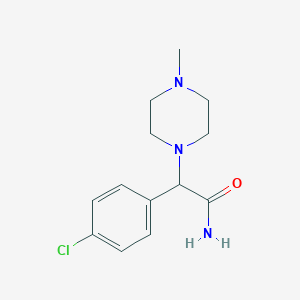![molecular formula C11H12N4O4S B1453562 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid CAS No. 1184252-63-8](/img/structure/B1453562.png)
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid
Overview
Description
The compound “3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C11H12N4O4S . It is a complex organic compound that contains a benzoic acid group, a sulfamoyl group, and a 1,2,4-triazole group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring attached to a benzoic acid group via a sulfamoyl bridge . The 1,2,4-triazole ring itself is substituted with a methyl group .Scientific Research Applications
Overview of Triazole Derivatives
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole, are notable for their diverse biological activities and structural variations. They have been pivotal in the development of new drugs due to their broad spectrum of biological activities. Notably, the interest in these compounds has surged due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This has spurred numerous companies and research groups to develop new synthesis methods and evaluate these compounds for various biological targets (Ferreira et al., 2013).
Biological Significance of Triazine and Triazole Derivatives
Triazine derivatives, closely related to triazole compounds, are known for their significant biological activities. They have been synthesized and evaluated across various biological activities, displaying potent pharmacological effects. The triazine nucleus is considered a core moiety for future drug development due to its efficacy in producing antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents (Verma et al., 2019).
Physico-Chemical Properties and Applications of Triazole Derivatives
The 1,2,4-triazole derivatives are prominent in the pharmaceutical industry and have applications beyond medicine, extending to engineering, metallurgy, and agriculture. Their low toxicity profile makes them suitable for various uses, including as additives for fuels and oils, antioxidants, coloring agents, and corrosion inhibitors. This highlights the versatility and broad application spectrum of these compounds (Parchenko, 2019).
Advancements in Triazole Derivative Patents and Applications
Recent patents and studies have focused on the development of triazole derivatives with enhanced anti-inflammatory, antimicrobial, and antiviral properties. The pursuit of new, more efficient synthesis methods that align with green chemistry principles and energy conservation is ongoing. There's a particular urgency in finding new compounds to combat antibiotic-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
properties
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-15-7-12-14-10(15)6-13-20(18,19)9-4-2-3-8(5-9)11(16)17/h2-5,7,13H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNFPZURLIFFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)


![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)


![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)